molecular formula C12H17BrMgN2 B6333927 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187163-68-3

3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran

Cat. No.: B6333927
CAS No.: 1187163-68-3
M. Wt: 293.49 g/mol
InChI Key: PYYJEIITTMEXHI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . It is a liquid and its molecular weight is 293.49 . The IUPAC name for this compound is bromo {3- [ (4-methyl-1-piperazinyl)methyl]phenyl}magnesium .


Molecular Structure Analysis

The molecular formula of this compound is C12H17BrMgN2 . The InChI code is 1S/C12H17N2.BrH.Mg/c1-13-7-9-14 (10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

As a Grignard reagent, this compound can participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic and basic characteristics .


Physical and Chemical Properties Analysis

This compound is a liquid . It’s highly reactive, like all Grignard reagents, and must be handled under an inert atmosphere to prevent reaction with atmospheric moisture .

Scientific Research Applications

Grignard Reaction Applications

Phenylmagnesium bromide, a Grignard reagent, is widely utilized in organic synthesis for creating carbon-carbon bonds, a fundamental step in constructing complex molecules. For instance, the Grignard reaction of phenylmagnesium bromide with various carbonyl compounds or other electrophiles leads to the formation of alcohols, ketones, or more complex structures depending on the reaction conditions and substrates used (Gao et al., 2006).

Synthesis of Organometallic and Heterocyclic Compounds

Phenylmagnesium bromide is instrumental in synthesizing organometallic compounds, as demonstrated by the preparation of tris(triphenylplumbyl)plumbate, showcasing the reagent's versatility in forming bonds with heavy metals and contributing to the development of new materials with potential applications in electronics and catalysis (Stabenow et al., 2003).

Catalytic Processes and Synthetic Methodologies

Phenylmagnesium bromide is also employed in catalytic processes, highlighting its role in facilitating allylic substitution reactions. This application is crucial for synthesizing various organic compounds, including those with potential pharmaceutical applications (Mizutani et al., 2004).

Mechanism of Action

Grignard reagents are often used in carbon-carbon bond-forming reactions. They can act as nucleophiles in the addition to carbonyl groups and as bases .

Safety and Hazards

This compound is highly flammable and may form explosive peroxides . It reacts violently with water .

Properties

IUPAC Name

magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYJEIITTMEXHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMgN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.